Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Description

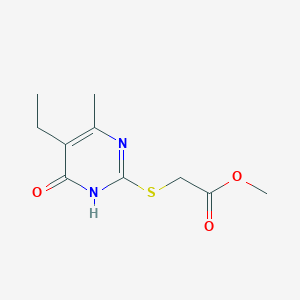

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a pyrimidinone derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with ethyl (C5), methyl (C4), and a methyl ester-linked thioacetate group (C2). Pyrimidinones are pharmacologically significant due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

methyl 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-4-7-6(2)11-10(12-9(7)14)16-5-8(13)15-3/h4-5H2,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHPBYFDXKIEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. This reaction is carried out in the presence of a base such as potassium carbonate in an aqueous ethanol solution at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

Substitution Reactions: The thioacetate group can be substituted with different nucleophiles such as amines and hydrazines.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, hydrazines, and anilines are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and thiazolopyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate. For instance, derivatives of dihydropyrimidines have shown promising results against various bacterial strains. A study demonstrated that certain synthesized compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Antioxidant Properties

Compounds derived from this class have been evaluated for their antioxidant capabilities. Research indicates that some derivatives can effectively scavenge free radicals, thereby offering protective effects against oxidative stress-related diseases . The mechanism involves the inhibition of oxidative processes that lead to cellular damage.

Anti-HIV Activity

Another area of interest is the anti-HIV potential of similar dihydropyrimidine derivatives. Research has shown that specific substitutions on the dihydropyrimidine ring can enhance anti-HIV activity, indicating that this compound might also be explored in this context .

Pesticidal Properties

The potential use of this compound as a pesticide has been investigated due to its ability to inhibit specific enzymes in pests. This inhibition can disrupt metabolic processes in insects and fungi, leading to their control .

Synthesis and Characterization

A notable case study involved the synthesis of various dihydropyrimidine derivatives through a one-pot reaction involving aryl aldehydes and ethyl acetoacetate. The resulting compounds were characterized using spectroscopic methods (IR, NMR), confirming their structures and properties. These synthesized compounds were then screened for biological activities, establishing a foundation for further research into their applications .

In Vivo Studies

In vivo studies assessing the efficacy of these compounds against specific pathogens have yielded promising results. For example, certain derivatives were tested on animal models to evaluate their therapeutic potential against infections caused by resistant bacterial strains. These studies are crucial for understanding the pharmacokinetics and safety profiles of new compounds before clinical trials .

Mechanism of Action

The mechanism of action of Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Structural Features

The compound’s pyrimidinone core is substituted with 5-ethyl and 4-methyl groups, distinguishing it from analogs with simpler substituents. The thioacetate methyl ester at C2 contrasts with other derivatives bearing amides or bulkier esters. Key structural comparisons include:

Key Observations :

Reactivity Trends :

Pharmacological Potential

Pyrimidinone derivatives are explored for diverse biological activities:

- Anticonvulsant Activity : Analogs with acetamide substituents (e.g., ) show efficacy in seizure models, attributed to sodium channel modulation.

- Antimicrobial Properties : Thioacetate esters with lipophilic groups (e.g., ethyl in the target compound) may enhance membrane permeability .

Target Compound’s Edge: The 5-ethyl-4-methyl-pyrimidinone core may optimize binding to hydrophobic enzyme pockets, while the methyl ester balances stability and hydrolysis-dependent activation.

Physicochemical Properties

Implications :

- The target compound’s moderate LogP suggests favorable absorption but may require prodrug strategies for aqueous solubility.

- Ethyl esters (e.g., ) exhibit higher metabolic stability than methyl esters, aligning with extended half-life requirements.

Biological Activity

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₁H₁₅N₃O₂S

- IUPAC Name : this compound

This structure includes a thioether group and a pyrimidine moiety, which are significant for its biological interactions.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action, including:

- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains. The thioether group may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

- Antitumor Effects : Similar derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines .

- Enzyme Inhibition : The presence of the pyrimidine ring suggests potential inhibition of enzymes involved in nucleotide metabolism, which is crucial for cancer cell growth and proliferation.

Antimicrobial Activity

A study examining the antimicrobial properties of related pyrimidine derivatives found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, indicating promising potential as antimicrobial agents .

Antitumor Activity

In vitro studies on structurally related compounds have demonstrated their ability to inhibit tumor growth in various cancer models. For example, a derivative showed a reduction in tumor volume by approximately 47% in xenograft models when administered at a dose of 160 mg/kg . These findings suggest that this compound could have similar effects.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, a compound structurally related to this compound was administered at varying concentrations. Results indicated that at concentrations above 10 µM, there was a significant increase in apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted on bacterial strains exposed to methyl 2-(5-(ethyl)-4-methyl)-6-(oxo)-1,6-dihydropyrimidin-thio-acetate. The results confirmed its effectiveness against Staphylococcus aureus and Escherichia coli with an observed synergy when combined with traditional antibiotics .

Data Tables

| Activity Type | Tested Compound | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Antimicrobial | Methyl derivative | 16 | Moderate |

| Antitumor | Related compound | N/A | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.